molecular formula C17H26BNO3 B13886933 2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine

Cat. No.: B13886933
M. Wt: 303.2 g/mol
InChI Key: XVQATZKNMIMUFR-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine is an organic compound that features a morpholine ring substituted with a phenyl group, which is further substituted with a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine typically involves the following steps:

    Formation of the phenylboronic acid pinacol ester: This is achieved by reacting phenylboronic acid with pinacol in the presence of a dehydrating agent.

    Substitution reaction: The phenylboronic acid pinacol ester is then reacted with 2-methylmorpholine under suitable conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids.

    Reduction: Reduction reactions can convert the boronic ester to boranes.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.

Major Products

    Oxidation: Boronic acids.

    Reduction: Boranes.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the synthesis of complex organic molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in a range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate group instead of a morpholine ring.

    1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of a morpholine ring.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Features a phenol group instead of a morpholine ring.

Properties

Molecular Formula

C17H26BNO3

Molecular Weight

303.2 g/mol

IUPAC Name

2-methyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine

InChI

InChI=1S/C17H26BNO3/c1-13-12-19(10-11-20-13)15-8-6-14(7-9-15)18-21-16(2,3)17(4,5)22-18/h6-9,13H,10-12H2,1-5H3

InChI Key

XVQATZKNMIMUFR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCOC(C3)C

Origin of Product

United States

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